![molecular formula C10H11ClN2O2 B3019337 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2230804-08-5](/img/structure/B3019337.png)
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The structure of the compound includes an imidazo[1,2-a]pyridine core with an ethyl group at the second position and a carboxylic acid group at the fifth position, indicating its potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in various studies. For instance, a three-component reaction involving ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds has been described for the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives . Although this does not directly describe the synthesis of 2-ethyl derivatives, it provides insight into the synthetic pathways that could be adapted for the target compound. Additionally, the synthesis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a closely related compound, has been achieved through a three-step reaction, which could potentially be modified to synthesize the 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate has been studied using density functional theory (DFT) and compared with x-ray diffraction data, showing consistency between the calculated and experimental structures . This suggests that similar computational methods could be employed to analyze the molecular structure of 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridine derivatives can be inferred from various studies. For example, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared and converted into the corresponding carboxylic acids, which were then evaluated for various biological activities . This indicates that the carboxylic acid group in such compounds is amenable to further reactions, such as hydrolysis. Moreover, the synthesis of various substituted pyridine derivatives has been reported, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in undergoing chemical transformations to yield a diverse array of compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride are not detailed in the provided papers, the properties of similar compounds have been investigated. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . These properties are crucial for predicting the behavior of the compound in various environments and could be indicative of the properties of the target compound.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride”, have promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, further exploration and development of these compounds could lead to new therapeutic agents .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit significant activity against various targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding and modulation of enzymatic activity .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to influence several pathways, including the nf-kappab signaling pathway .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-7-6-12-8(10(13)14)4-3-5-9(12)11-7;/h3-6H,2H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCJXLSUYCTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=N1)C=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
CAS RN |
2230804-08-5 |
Source
|
Record name | 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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